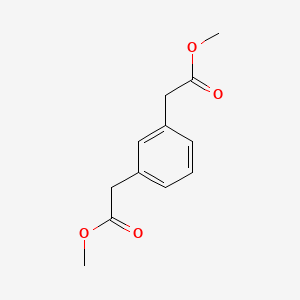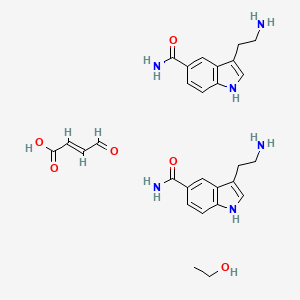
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate
概要
説明
®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is a synthetic compound with a unique structure that combines a long alkyl chain with a urea and ammonium group. This combination of functional groups gives the compound interesting chemical and biological properties, making it a subject of research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate typically involves the following steps:
Formation of the Urea Derivative: The initial step involves the reaction of tetradecylamine with an isocyanate to form the tetradecylurea derivative.
Quaternization: The next step involves the reaction of the urea derivative with ®-3-chloro-4-(trimethylammonio)butanoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of ®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the urea group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is used as a surfactant due to its amphiphilic nature. It can form micelles and other structures in solution, making it useful in various applications, including emulsification and solubilization.
Biology
In biological research, the compound is studied for its potential as a drug delivery agent. Its ability to interact with biological membranes and enhance the solubility of hydrophobic drugs makes it a candidate for improving drug bioavailability.
Medicine
In medicine, ®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is investigated for its antimicrobial properties. The compound’s structure allows it to disrupt microbial membranes, making it a potential candidate for developing new antimicrobial agents.
Industry
In the industrial sector, the compound is used in formulations for personal care products, such as shampoos and conditioners, due to its surfactant properties. It helps in the formation of stable emulsions and enhances the texture and feel of the products.
作用機序
The mechanism of action of ®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate involves its interaction with biological membranes. The long alkyl chain inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. The urea and ammonium groups enhance the compound’s solubility and interaction with polar head groups of the membrane lipids.
類似化合物との比較
Similar Compounds
®-3-(3-Dodecylureido)-4-(trimethylammonio)butanoate: Similar structure but with a shorter alkyl chain.
®-3-(3-Hexadecylureido)-4-(trimethylammonio)butanoate: Similar structure but with a longer alkyl chain.
®-3-(3-Octadecylureido)-4-(trimethylammonio)butanoate: Similar structure but with an even longer alkyl chain.
Uniqueness
®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to interact with biological membranes and makes it a versatile compound for various applications.
特性
IUPAC Name |
3-(tetradecylcarbamoylamino)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23-22(28)24-20(18-21(26)27)19-25(2,3)4/h20H,5-19H2,1-4H3,(H2-,23,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZYTDRMCBZVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)NC(CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide](/img/structure/B8180357.png)
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid](/img/structure/B8180364.png)

![2-[4-[[3-(4-Bromophenyl)-1-oxo-2-allyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid](/img/structure/B8180372.png)
![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyridine-3-carboxamide](/img/structure/B8180376.png)
![N1-[(1S)-2,2-Dimethyl-1-[[[(1R)-1-phenylethyl]amino]carbonyl]propyl]-N4-hydroxy-2-[3-(2-methyl[1,1'-biphenyl]-4-yl)propyl]-butanediamine](/img/structure/B8180379.png)
